AG-538

Beschreibung

Eigenschaften

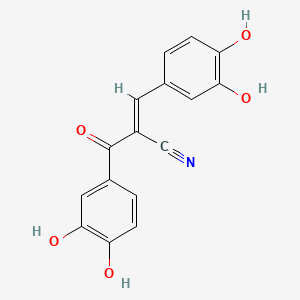

IUPAC Name |

(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANOJKGQDCJDOX-VZUCSPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017643 |

Source

|

| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-18-2 |

Source

|

| Record name | Tyrphostin AG-538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYRPHOSTIN AG-538 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG-538: A Substrate-Competitive Inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase

An In-depth Technical Guide on the Mechanism of Action of AG-538 on IGF-1R

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a tyrphostin compound identified as a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its effects on the IGF-1R signaling pathway.

Executive Summary

This compound is a selective, substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[1] Unlike many kinase inhibitors that compete with ATP, this compound competes with the protein or peptide substrate of the IGF-1R kinase.[1] This mode of action leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][2] With a half-maximal inhibitory concentration (IC50) of 400 nM in in vitro kinase assays, this compound represents a significant tool for studying IGF-1R signaling and a potential lead compound for the development of novel anticancer therapeutics.[1][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in relation to its inhibitory activity on IGF-1R.

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R Kinase

| Parameter | Value | Reference |

| IC50 | 400 nM | [1][3] |

Mechanism of Action

This compound exerts its inhibitory effect on IGF-1R through a substrate-competitive mechanism.[1] Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation event is a critical step in the activation of the receptor and the subsequent phosphorylation of downstream substrate proteins, such as Insulin Receptor Substrate (IRS) and Shc.[2][4] These phosphorylated substrates then serve as docking sites for other signaling molecules, thereby initiating downstream cascades like the PI3K/Akt and Ras/MAPK pathways.[2][4]

Computer modeling studies, based on the high homology (84%) between the kinase domains of the insulin receptor and IGF-1R, suggest that this compound binds to the kinase domain in a position that mimics the tyrosine residues (1158 and 1162) that undergo autophosphorylation.[1] By occupying this substrate-binding site, this compound prevents the receptor from phosphorylating itself and other downstream substrates, effectively blocking signal transduction.[1]

Downstream Signaling Inhibition

Experimental evidence demonstrates that this compound effectively inhibits the activation of key downstream effectors of the IGF-1R pathway. Treatment of cells with this compound leads to a dose-dependent decrease in the phosphorylation of Akt (also known as Protein Kinase B or PKB) and Extracellular signal-regulated kinase (Erk2), both of which are critical for cell survival and proliferation.[1]

Signaling Pathways and Experimental Workflows

IGF-1R Signaling Pathway and Inhibition by this compound

Caption: IGF-1R signaling and this compound inhibition.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound characterization.

Experimental Protocols

The following are example protocols for key experiments used to characterize the mechanism of action of this compound on IGF-1R. These are composite protocols based on standard methodologies in the field.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the in vitro kinase activity of IGF-1R and determine the IC50 of this compound.

Materials:

-

Recombinant human IGF-1R kinase domain

-

IGF-1Rtide peptide substrate

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]

-

ADP-Glo™ Kinase Assay Kit

-

96-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

-

Kinase Reaction: a. In a 96-well plate, add 5 µL of the this compound dilution or vehicle control. b. Add 10 µL of a solution containing the IGF-1R kinase and the IGF-1Rtide substrate in kinase buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. e. Incubate for 60 minutes at 30°C.

-

ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of IGF-1R Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of IGF-1R and its downstream targets in cultured cells.

Materials:

-

Cancer cell line expressing IGF-1R (e.g., MCF-7)

-

Cell culture medium and supplements

-

IGF-1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of IGF-1R in normal physiology and disease. Its substrate-competitive mechanism of action distinguishes it from many other kinase inhibitors and provides a unique approach to targeting this important signaling pathway. The experimental protocols and data presented in this guide offer a framework for the further characterization of this compound and the development of novel IGF-1R-targeted therapies.

References

- 1. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IGF1 Receptor Antibody | Affinity Biosciences [affbiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-IGF1 Receptor antibody [EPR19322] (ab182408) | Abcam [abcam.com]

- 5. promega.com [promega.com]

Navigating the Downstream Signaling of AG-538: A Tale of Two Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "AG-538" presents a critical point of ambiguity in scientific literature, referring to two distinct investigational compounds with disparate mechanisms of action and downstream signaling pathways. This guide provides a comprehensive technical overview of both entities: Tyrphostin this compound , an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), and Ivosidenib (AG-120) , a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the distinct signaling cascades of these molecules is paramount for researchers in oncology, immunology, and drug development.

Section 1: Tyrphostin this compound - A Dual Modulator of Cell Signaling

Tyrphostin this compound is a potent, cell-permeable inhibitor of the IGF-1R kinase and has also been identified as an agonist of TREM2. Its dual activity implicates it in two separate signaling pathways with significant roles in cancer and immunology.

Downstream Signaling Pathways of Tyrphostin this compound

As an IGF-1R inhibitor, Tyrphostin this compound competitively blocks the substrate-binding site of the IGF-1R kinase. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

Tyrphostin this compound has been shown to act as an agonist for TREM2, a receptor primarily expressed on myeloid cells, including microglia. TREM2 activation is crucial for phagocytosis and the suppression of inflammatory responses. Upon agonistic binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's ITAM domain. This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade that modulates cellular functions such as phagocytosis and inflammation.

Quantitative Data for Tyrphostin this compound

The inhibitory activity of Tyrphostin this compound has been quantified against several kinases.

| Target Kinase | IC50 Value | | :

An In-depth Technical Guide to AG-538: A Potent IGF-1R Kinase Inhibitor

AG-538, also known as Tyrphostin AG 538, is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] Its specificity and mechanism of action make it a valuable tool for researchers in cell signaling, oncology, and drug development to investigate the physiological and pathological roles of the IGF-1R pathway. This guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a chalcone-like compound, characterized by its α,β-unsaturated ketone core.[4] Its chemical identity and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile[5] |

| Synonyms | Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone[1][3][6] |

| CAS Number | 133550-18-2[1][2][3][6] |

| Molecular Formula | C₁₆H₁₁NO₅[5][7] |

| SMILES | C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 297.26 g/mol [7] |

| Appearance | Dark orange to brown solid[1][3] |

| Purity | ≥95% (as determined by HPLC)[1][3][6] |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL)[1][8] |

| Storage | Store at -20°C[1][8] |

| Stability | Stock solutions in DMSO are stable for up to 3 months at -20°C[3] |

Biological Activity and Mechanism of Action

This compound is primarily recognized as a potent inhibitor of the IGF-1 receptor, a receptor tyrosine kinase (RTK) that plays a critical role in cell proliferation, differentiation, and survival.

Mechanism of Inhibition

This compound acts as a competitive inhibitor with respect to the substrate binding site of the IGF-1R kinase.[2][3] This mode of action prevents the receptor from phosphorylating its downstream targets, thereby blocking the signal transduction cascade. It effectively inhibits the autophosphorylation of the IGF-1R itself.[2]

Inhibitory Potency

The inhibitory activity of this compound has been quantified against several kinases, demonstrating a strong preference for the IGF-1R and the closely related Insulin Receptor (IR). Its potency, measured as the half-maximal inhibitory concentration (IC₅₀), is detailed in the table below.

Table 3: Inhibitory Potency (IC₅₀) of this compound against Various Kinases

| Target | Assay Condition | IC₅₀ Value |

| IGF-1R | Kinase Autophosphorylation | 400 nM[1][2][3][9] |

| IGF-1R | Phosphorylation of poly(Glu,Tyr) substrate | 60 nM[3] |

| IR (Insulin Receptor) | Phosphorylation of poly(Glu,Tyr) substrate | 113 nM[3] |

| EGF-R | Phosphorylation of poly(Glu,Tyr) substrate | 370 nM[3] |

| Src | Phosphorylation of poly(Glu,Tyr) substrate | 2.4 µM[2][3] |

| PKB (Akt) | Phosphorylation | 76 µM[2][3] |

The significantly higher IC₅₀ value against PKB (Akt), a downstream effector, indicates that this compound's primary action is at the receptor level rather than on downstream components of the signaling pathway.[2][3]

IGF-1R Signaling Pathway Inhibition

The binding of IGF-1 to its receptor induces a conformational change, leading to receptor autophosphorylation and the activation of two major downstream signaling pathways: the PI3K/Akt pathway, which primarily regulates survival and metabolism, and the Ras/MAPK (ERK) pathway, which is crucial for proliferation. By inhibiting the initial kinase activity of IGF-1R, this compound effectively blocks both of these cascades.[2]

References

- 1. AG 538 [sigmaaldrich.com]

- 2. AG 538 A potent, cell-premeable, reversible, and competitive inhibitor of IGF-1 receptor kinase (IC50 = 400 nM). | 133550-18-2 [sigmaaldrich.com]

- 3. AG 538 - CAS 133550-18-2 - Calbiochem | 658403 [merckmillipore.com]

- 4. amsbio.com [amsbio.com]

- 5. PubChemLite - this compound (C16H11NO5) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. AG 538 | CAS#:133550-18-2 | Chemsrc [chemsrc.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. AG 538 | Bioproducts Magazine [bioprodmag.com]

The Discovery and Scientific History of Tyrphostin AG-538: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG-538, a potent small molecule inhibitor, has garnered significant attention in the scientific community for its dualistic activity as both a competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and a novel agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). Initially identified as a member of the tyrphostin class of protein tyrosine kinase inhibitors, this compound has been instrumental in elucidating the roles of IGF-1R in cancer cell proliferation and survival. More recent discoveries have expanded its utility into the realm of neuroinflammation and thrombosis through its agonistic effects on TREM2. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of Tyrphostin this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Genesis of Tyrphostins

The story of Tyrphostin this compound begins with the broader discovery of tyrphostins, a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors. These compounds were systematically designed to have a progressively increasing affinity for the substrate site of the Epidermal Growth Factor Receptor (EGFR) kinase domain[1]. The pioneering work on tyrphostins demonstrated the feasibility of synthesizing selective tyrosine kinase inhibitors, which could serve as antiproliferative agents for diseases driven by the hyperactivity of PTKs[1]. This foundational research paved the way for the development of a vast array of tyrphostin derivatives, each with unique specificities and potencies against different tyrosine kinases.

Discovery and Development of Tyrphostin this compound

Within this landscape of targeted kinase inhibition, Tyrphostin this compound emerged as a potent, cell-permeable, and reversible competitive inhibitor of the IGF-1 receptor kinase[2]. Its chemical name is α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone[3][4]. The development of this compound was driven by the recognition that the IGF-1 and its receptor, IGF-1R, play a crucial role in the progression of many cancers, making IGF-1R an attractive therapeutic target[5].

Subsequent research led to the synthesis of a more hydrophobic and less oxidation-sensitive derivative, I-OMe-Tyrphostin this compound[5][6][7]. This derivative demonstrated superior performance in inhibiting IGF-1R autophosphorylation in intact cells, likely due to its enhanced hydrophobicity[5].

A significant and more recent discovery has been the identification of Tyrphostin this compound as a TREM2 agonist. This finding has opened up new avenues for its therapeutic application, particularly in the context of arterial thrombosis and neuroinflammation.

Mechanism of Action

Tyrphostin this compound exhibits a dual mechanism of action, targeting two distinct signaling pathways:

Inhibition of IGF-1R Signaling

Tyrphostin this compound acts as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase domain, rather than competing with ATP[5]. Upon binding of IGF-1, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival. By inhibiting the autophosphorylation of IGF-1R, this compound effectively blocks the activation of these downstream effectors, including Akt and Erk2[4][5].

Caption: IGF-1R Signaling Pathway Inhibition by Tyrphostin this compound.

Agonism of TREM2 Signaling

In a more recently discovered mechanism, Tyrphostin this compound functions as an agonist for the TREM2 receptor. TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia and platelets, and plays a crucial role in regulating inflammation and phagocytosis. This compound binding to TREM2 initiates a downstream signaling cascade that involves the phosphorylation of the associated adaptor protein DAP12 and the subsequent activation of the spleen tyrosine kinase (Syk). This signaling pathway is implicated in the inhibition of platelet activation and thrombosis.

Caption: TREM2 Signaling Pathway Activation by Tyrphostin this compound.

Quantitative Data

The inhibitory potency of Tyrphostin this compound has been quantified against several protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 Value | Reference |

| IGF-1R (autophosphorylation) | 400 nM | [2][3][4] |

| IGF-1R (poly(Glu,Tyr) phosphorylation) | 60 nM | [3][4] |

| Insulin Receptor (IR) | 113 nM | [3][4] |

| EGF-R | 370 nM | [3][4] |

| Src | 2.4 µM | [3][4] |

| PKB | 76 µM | [3][4] |

Synthesis

Tyrphostin this compound, being an α-cyanocinnamoyl derivative, is synthesized through a Knoevenagel condensation reaction[8][9][10]. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a derivative of cyanoacetic acid) with an aldehyde or ketone.

Caption: Generalized Knoevenagel Condensation for Tyrphostin this compound Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving Tyrphostin this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of Tyrphostin this compound on a purified kinase such as IGF-1R.

Materials:

-

Purified recombinant IGF-1R enzyme

-

IGF-1R Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Tyrphostin this compound

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

Procedure:

-

Prepare serial dilutions of Tyrphostin this compound in the IGF-1R Kinase Buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of diluted IGF-1R enzyme to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the effect of Tyrphostin this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., PANC-1)

-

Complete cell culture medium

-

Tyrphostin this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Tyrphostin this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for IGF-1R Phosphorylation

This protocol is used to assess the inhibitory effect of Tyrphostin this compound on the autophosphorylation of IGF-1R in a cellular context.

Materials:

-

Cell line overexpressing IGF-1R (e.g., NIH-3T3 cells)

-

Serum-free cell culture medium

-

Tyrphostin this compound

-

IGF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IGF-1R (e.g., Tyr1135/1136), anti-total IGF-1R

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of Tyrphostin this compound for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-IGF-1R overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IGF-1R.

Conclusion

Tyrphostin this compound stands as a versatile and powerful tool in biomedical research. Its well-characterized role as an IGF-1R inhibitor continues to be relevant in oncology, while its newly discovered function as a TREM2 agonist presents exciting opportunities for therapeutic development in other areas such as neurodegenerative diseases and thrombosis. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted activities of this compelling molecule.

References

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. AG 538 [sigmaaldrich.com]

- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

AG-538: A Substrate-Competitive Inhibitor of IGF-1 Receptor Kinase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AG-538 is a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Unlike many kinase inhibitors that compete with ATP, this compound exhibits a substrate-competitive mechanism of action, offering a distinct approach to targeting the IGF-1R signaling pathway, which is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visual representation of its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on IGF-1R-targeted therapies.

Core Mechanism of Action

This compound functions as a substrate-competitive inhibitor of the IGF-1R kinase.[1] This means it directly competes with the protein or peptide substrates of the kinase for binding to the active site, rather than competing with ATP.[1] Computer modeling suggests that this compound can occupy the position of tyrosine residues 1158 and 1162 in the kinase domain of the insulin receptor, which are homologous to the autophosphorylation sites of IGF-1R.[2] By blocking the substrate-binding site, this compound effectively prevents the autophosphorylation and subsequent activation of the IGF-1R kinase, thereby inhibiting downstream signaling cascades.[2]

The inhibition of IGF-1R autophosphorylation by this compound has been demonstrated in both isolated enzyme assays and intact cells.[2] This blockade of the initial activation step of the receptor leads to the suppression of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[2]

Quantitative Inhibitory Data

The inhibitory activity of this compound and its more hydrophobic analog, I-OMe this compound, has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound against Various Protein Kinases

| Target Kinase | IC50 | Assay Type |

| IGF-1R (autophosphorylation) | 400 nM | In vitro kinase assay |

| IGF-1R (poly(Glu,Tyr) phosphorylation) | 60 nM | In vitro kinase assay |

| Insulin Receptor (IR) | 113 nM | In vitro kinase assay |

| Epidermal Growth Factor Receptor (EGF-R) | 2.4 µM | In vitro kinase assay |

| Src | 2.4 µM | In vitro kinase assay |

| Protein Kinase B (PKB/Akt) | 76 µM | In vitro kinase assay |

Table 2: Inhibitory Activity of I-OMe this compound

| Target Kinase | IC50 | Assay Type |

| IGF-1R | 3.4 µM | Not Specified |

| Phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) | 1 µM | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general luminescent kinase assay and is suitable for measuring the in vitro inhibition of IGF-1R by this compound.[1]

-

Objective: To determine the IC50 value of this compound against purified IGF-1R kinase.

-

Materials:

-

Recombinant human IGF-1R kinase domain

-

Poly(Glu,Tyr) 4:1 as substrate

-

This compound (dissolved in DMSO)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the IGF-1R enzyme and the poly(Glu,Tyr) substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based IGF-1R Autophosphorylation Assay

This protocol describes a method to assess the inhibition of IGF-1-induced IGF-1R autophosphorylation in a cellular context.

-

Objective: To evaluate the ability of this compound to inhibit IGF-1R autophosphorylation in intact cells.

-

Materials:

-

Cells overexpressing human IGF-1R (e.g., NIH-3T3 cells)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Recombinant human IGF-1

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-phospho-IGF-1R (Tyr1135/1136) antibody

-

Anti-total-IGF-1R antibody

-

Secondary antibodies (HRP-conjugated)

-

ECL detection reagents

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[3]

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis as described in section 3.3, using antibodies against phospho-IGF-1R and total IGF-1R.

-

Western Blot Analysis of Downstream Signaling

This protocol details the detection of phosphorylated Akt and ERK, key downstream effectors of IGF-1R signaling.

-

Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK.

-

Materials:

-

Cell lysates from the cell-based autophosphorylation assay (section 3.2)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-phospho-Akt (Ser473)[4]

-

Anti-total-Akt

-

Anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Anti-total-ERK1/2

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

-

Procedure:

-

Separate equal amounts of protein from each cell lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe for total Akt/ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to measure the effect of this compound on cell viability and proliferation.[5][6][7]

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the IGF-1R signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Caption: IGF-1R signaling cascade.

Caption: this compound competitive inhibition.

Caption: this compound characterization workflow.

Conclusion

This compound is a valuable tool for studying IGF-1R signaling and serves as a lead compound for the development of novel substrate-competitive kinase inhibitors. Its distinct mechanism of action provides an alternative to ATP-competitive inhibitors and may offer advantages in terms of selectivity and overcoming resistance. The data and protocols presented in this guide are intended to facilitate further research into this compound and its analogs, ultimately contributing to the development of more effective cancer therapies targeting the IGF-1R pathway.

References

- 1. promega.com [promega.com]

- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. protocols.io [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

I-OMe AG 538 vs AG-538 chemical differences

An In-depth Technical Guide to the Chemical and Biological Differences Between I-OMe AG 538 and AG-538

For researchers and professionals in drug development, understanding the nuanced differences between related small molecule inhibitors is critical for experimental design and interpretation. This guide provides a detailed comparison of I-OMe AG 538 and this compound, two related tyrphostin-class inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Core Chemical Differences

The fundamental distinction between I-OMe AG 538 and this compound lies in the substitution pattern on one of the phenyl rings. This compound possesses a catechol moiety (a 3,4-dihydroxyphenyl group). In contrast, I-OMe AG 538 features a more complex substitution, where the hydroxyl groups at the 3 and 4 positions are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively, in addition to a hydroxyl group at the 5-position. This is more accurately described as a 4-hydroxy-3-iodo-5-methoxyphenyl group.[1][2] This structural alteration significantly impacts the molecule's physicochemical properties.

The chemical name for I-OMe AG 538 is α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone.[1] this compound is chemically known as α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone.[2]

Table 1: Physicochemical Properties

| Property | I-OMe AG 538 | This compound |

| Molecular Formula | C₁₇H₁₂INO₅[1][3] | C₁₆H₁₁NO₅[4] |

| Molecular Weight | 437.19 g/mol [1][3] | ~297.27 g/mol |

| Key Substituents | Methoxy (-OCH₃) and Iodine (I) | Two Hydroxyl (-OH) groups |

| Solubility in DMSO | 50 mg/mL[3][5] | 5 mg/mL[6] |

Biological Activity and Target Profile

Both compounds are recognized as inhibitors of the IGF-1 receptor kinase, a key node in cellular growth and proliferation pathways. However, their potency and target specificity show notable differences, likely stemming from their distinct chemical structures.

This compound is a potent, cell-permeable, and competitive inhibitor of IGF-1R kinase, with a reported IC₅₀ of 400 nM.[7][8] Its inhibition is competitive with respect to the substrate binding site.[8] In contrast, I-OMe AG 538 is a less potent inhibitor of IGF-1R, with a reported IC₅₀ of 3.4 µM.[9] However, I-OMe AG 538 has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC₅₀ of 1 µM.[3][9][10]

This dual-target profile for I-OMe AG 538 suggests it may elicit different cellular effects compared to the more specific IGF-1R inhibitor, this compound. For instance, I-OMe AG 538 is noted for being preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.[3][9][10]

Table 2: Inhibitory Activity (IC₅₀)

| Target | I-OMe AG 538 | This compound |

| IGF-1R Kinase | 3.4 µM[9] | 400 nM (0.4 µM)[7][8] |

| PI5P4Kα | 1 µM[3][9][10] | Not Reported |

| IR, EGF-R, Src | Not Reported | Inhibits phosphorylation with IC₅₀ values of 113 nM, 370 nM, and 2.4 µM, respectively[8] |

Signaling Pathways

Both molecules inhibit the IGF-1R signaling cascade. Activation of IGF-1R by its ligand (IGF-1) leads to autophosphorylation of the receptor and subsequent recruitment of substrate proteins. This initiates downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell growth, proliferation, and survival. By inhibiting the initial kinase activity of IGF-1R, these compounds block the phosphorylation of key downstream effectors like Akt and Erk.[10]

Caption: IGF-1R signaling pathway and points of inhibition.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Determining the IC₅₀ values for kinase inhibitors typically involves a biochemical assay. While specific protocols vary, a representative workflow is described below.

-

Reagent Preparation :

-

Prepare a buffer solution suitable for the kinase reaction (e.g., Tris-HCl with MgCl₂, DTT).

-

Dilute the recombinant human IGF-1R kinase domain to a working concentration.

-

Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1).

-

Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.

-

Create a serial dilution of the inhibitor (this compound or I-OMe AG 538) in DMSO.

-

-

Reaction Execution :

-

In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

-

Detection and Analysis :

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity with a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay

To confirm the inhibition of signaling within a cellular context, western blotting is commonly employed.

-

Cell Culture and Treatment :

-

Culture cells known to express IGF-1R (e.g., PANC-1 or NIH-3T3 cells overexpressing the receptor).

-

Serum-starve the cells to reduce baseline signaling.

-

Pre-treat the cells with various concentrations of the inhibitor for a defined period (e.g., 1 hour).

-

Stimulate the cells with IGF-1 to activate the signaling pathway.

-

-

Protein Extraction and Quantification :

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting :

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK).

-

Probe separate membranes or strip and re-probe with antibodies for the total protein levels of IGF-1R, Akt, and ERK to serve as loading controls.

-

Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analyze the band intensities to determine the extent of phosphorylation inhibition.[10]

-

Summary and Conclusion

I-OMe AG 538 and this compound are structurally related inhibitors with distinct pharmacological profiles. The key chemical difference—the presence of methoxy and iodo groups on I-OMe AG 538 versus a catechol group on this compound—translates into significant functional consequences. This compound is a more potent and seemingly more specific inhibitor of IGF-1R. In contrast, I-OMe AG 538 exhibits lower potency against IGF-1R but gains inhibitory activity against PI5P4Kα. This polypharmacology, combined with its enhanced solubility in DMSO, may offer different therapeutic opportunities and requires distinct considerations in experimental design. Researchers should select the compound that best suits their experimental goals: this compound for potent and specific IGF-1R inhibition, and I-OMe AG 538 for studies where the dual inhibition of IGF-1R and PI5P4Kα is of interest.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. molnova.com [molnova.com]

- 4. PubChemLite - this compound (C16H11NO5) [pubchemlite.lcsb.uni.lu]

- 5. I-OME-AG 538 CAS#: 1094048-77-7 [m.chemicalbook.com]

- 6. AG 538 [merckmillipore.com]

- 7. amsbio.com [amsbio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of AG-538 in the Inhibition of PKB and Erk2 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-538 is a tyrphostin derivative identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its mechanism of action extends to the downstream signaling molecules Protein Kinase B (PKB), also known as Akt, and Extracellular signal-regulated kinase 2 (Erk2). By abrogating the autophosphorylation of IGF-1R, this compound effectively curtails the activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk signaling cascades, which are pivotal in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its inhibitory activity, and visualizing the pertinent signaling pathways.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in normal physiological processes and is frequently implicated in the pathogenesis of various cancers. Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, creating docking sites for substrate proteins such as Insulin Receptor Substrate (IRS) and Shc. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways. The dysregulation of this axis is a common feature in tumor progression, making IGF-1R an attractive target for therapeutic intervention.

This compound has emerged as a valuable tool for studying IGF-1R-mediated signaling and as a potential lead compound for anticancer drug development. This guide will focus specifically on its inhibitory effects on two key downstream effectors: PKB (Akt) and Erk2.

Quantitative Data Summary

The inhibitory potency of this compound and its more hydrophobic derivative, I-OMe-AG 538, has been quantified in various studies. The following table summarizes the key IC50 values.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | IGF-1R Kinase Autophosphorylation | In vitro kinase assay | 400 nM | [1][2] |

| This compound | PKB (Akt) Phosphorylation | Cellular assay | 76 µM | |

| I-OMe-AG 538 | IGF-1R | Cellular assay | Not specified, but noted as superior to this compound | |

| I-OMe-AG 538 | Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) | Biochemical assay | 1 µM |

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effects by targeting the IGF-1R at the apex of two major signaling cascades. The binding of IGF-1 to its receptor triggers a conformational change and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This event is the critical initiation point for downstream signaling.

The PI3K/Akt Pathway: The phosphorylated IGF-1R recruits and phosphorylates IRS proteins. These activated IRS proteins then serve as docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting PKB (Akt) and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a plethora of downstream targets to promote cell survival and proliferation.

The Ras/Raf/MEK/Erk Pathway: Alternatively, the phosphorylated IGF-1R can recruit the adaptor protein Shc, which in turn binds to the Grb2-Sos complex. This complex activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a kinase cascade by recruiting and activating Raf (a MAP kinase kinase kinase). Raf phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates Erk1/2 (a MAP kinase). Activated Erk translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and division.

This compound, by inhibiting the initial autophosphorylation of IGF-1R, effectively blocks both of these critical downstream pathways.

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory effect of this compound on PKB and Erk2 activation. These are based on standard techniques and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line Selection: NIH-3T3 cells overexpressing IGF-1R or pancreatic cancer cell lines (e.g., PANC-1) are suitable models.

-

Cell Seeding: Plate cells in 6-well or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of the experiment.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours in a serum-free medium. This reduces basal levels of PKB and Erk2 phosphorylation.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response curve from 0.1 to 100 µM). It is recommended to pre-treat the cells with this compound for 1-4 hours.

-

IGF-1 Stimulation: Following pre-treatment with this compound, stimulate the cells with IGF-1 (e.g., 10-100 ng/mL) for a short period (e.g., 5-30 minutes) to induce the phosphorylation of PKB and Erk2.

-

Cell Lysis: After stimulation, immediately place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

Western Blot Analysis

Western blotting is the standard method to detect changes in the phosphorylation status of PKB and Erk2.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PKB (e.g., anti-p-Akt Ser473) and phosphorylated Erk (e.g., anti-p-Erk1/2 Thr202/Tyr204) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total PKB and total Erk.

Conclusion

This compound is a well-characterized inhibitor of IGF-1R kinase activity. Its ability to block the downstream activation of PKB and Erk2 underscores its utility as a research tool for dissecting the complexities of IGF-1R signaling. The methodologies outlined in this guide provide a framework for investigating the cellular effects of this compound and other potential IGF-1R inhibitors. Further research into the specificity and in vivo efficacy of this compound and its analogs will be crucial for their potential translation into clinical applications for the treatment of cancers driven by aberrant IGF-1R signaling.

References

Understanding the Cell Permeability of AG-538: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a potent, reversible, and competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase.[1][2][3] It functions by competing with the substrate for the kinase binding site, thereby inhibiting autophosphorylation of the receptor and subsequent downstream signaling.[1] The compound has been noted for its cell-permeable nature, allowing it to access its intracellular kinase target.[1][3] This technical guide provides an in-depth overview of the cell permeability of this compound, including relevant signaling pathways, experimental protocols to determine permeability, and a framework for data presentation.

Core Concepts: Cell Permeability and its Importance

The ability of a drug to cross the cell membrane, known as cell permeability, is a critical determinant of its therapeutic efficacy, particularly for drugs with intracellular targets like this compound. Poor permeability can lead to insufficient intracellular drug concentrations, rendering the drug ineffective in a cellular context despite high potency in enzymatic assays. Understanding the permeability characteristics of a compound is therefore essential in drug discovery and development. Key parameters in assessing cell permeability include the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Signaling Pathway of this compound's Target: IGF-1R

This compound exerts its effects by inhibiting the IGF-1R signaling cascade. Upon binding of its ligand (IGF-1), the IGF-1 receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and survival. Two major downstream pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. By inhibiting IGF-1R, this compound effectively blocks these pro-survival and proliferative signals.

Quantitative Data on this compound

Table 1: In Vitro Permeability of this compound (Hypothetical Data)

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |

| This compound | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] |

| Propranolol (High Permeability Control) | 20.5 | 19.8 | 0.97 | High |

| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) |

| IGF-1R | 60 nM[1] | 400 nM[1][2][3] |

| IR | 113 nM[1] | - |

| EGF-R | - | - |

| Src | 2.4 µM[1] | - |

| PKB (Akt) | 76 µM[1] | - |

Experimental Protocols

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal drug absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

Efflux transporter inhibitor (e.g., verapamil for P-glycoprotein)

-

Lucifer yellow (for monolayer integrity assessment)

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent and tight monolayer.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

-

-

Permeability Assay (Bidirectional):

-

Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

Apical to Basolateral (A→B) Permeability:

-

Add this compound (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

-

Basolateral to Apical (B→A) Permeability:

-

Add this compound and control compounds to the basolateral (donor) chamber.

-

Add fresh HBSS to the apical (receiver) chamber.

-

-

To investigate the involvement of efflux transporters, perform the assay in the presence and absence of an inhibitor like verapamil.

-

-

Sample Collection and Analysis:

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

-

At the end of the experiment, collect samples from both the apical and basolateral chambers.

-

Analyze the concentration of this compound and control compounds in the samples using a validated LC-MS/MS method.

-

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion

This compound is a valuable tool for studying IGF-1R signaling due to its cell-permeable nature. While qualitative evidence of its cell permeability exists, quantitative data from standardized assays like the Caco-2 permeability assay are needed for a comprehensive understanding of its pharmacokinetic properties. The protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to systematically evaluate the cell permeability of this compound and other small molecule inhibitors. Such studies are crucial for the successful translation of promising compounds from in vitro discovery to in vivo applications.

References

Methodological & Application

Application Notes and Protocols for AG-538 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It functions as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase. This document provides detailed application notes and protocols for the in vitro use of this compound in cancer research, focusing on its mechanism of action and its role in modulating anti-tumor immune responses.

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of IGF-1R autophosphorylation. The IGF-1R signaling pathway is crucial for cell proliferation, survival, and differentiation. By blocking this pathway, this compound can inhibit tumor cell growth and induce apoptosis. The downstream signaling cascades affected include the PI3K-Akt and MAPK pathways.

Recent studies have also highlighted the role of this compound in activating anti-tumor immunity. It has been shown to enhance the secretion of key cytokines such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Granzyme B from immune cells, thereby promoting the killing of tumor cells.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IGF-1R Kinase Autophosphorylation IC50 | 400 nM | In vitro enzyme assay | [1][2][3][4] |

| Phosphorylation of poly(Glu,Tyr) by IGF-1R IC50 | 60 nM | In vitro enzyme assay | [1] |

| Phosphorylation of poly(Glu,Tyr) by IR IC50 | 113 nM | In vitro enzyme assay | [1] |

| Phosphorylation of poly(Glu,Tyr) by EGF-R IC50 | Not specified | In vitro enzyme assay | [1] |

| Phosphorylation of poly(Glu,Tyr) by Src IC50 | 2.4 µM | In vitro enzyme assay | [1] |

| Phosphorylation of PKB IC50 | 76 µM | NIH-3T3 cells over-expressing IGF-1R | [1] |

Signaling Pathway Diagram

Caption: this compound inhibits IGF-1R signaling.

Experimental Protocols

Protocol 1: IGF-1R Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on IGF-1R kinase activity using an ELISA-based method.

Materials:

-

Recombinant human IGF-1R protein

-

Poly(Glu, Tyr)4:1 coated 96-well plates

-

This compound (dissolved in DMSO)

-

ATP

-

Reaction Buffer (50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in Reaction Buffer. Also, prepare a vehicle control (DMSO).

-

To the poly(Glu, Tyr) coated wells, add 50 µL of the this compound dilutions or vehicle control.

-

Add 50 µL of 10 µM ATP solution to each well.

-

Initiate the reaction by adding a solution containing the recombinant IGF-1R enzyme.

-

Incubate the plate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer (e.g., PBST).

-

Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Caption: Workflow for IGF-1R kinase inhibition assay.

Protocol 2: Tumor Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines such as HT29 and HCT116.[5]

Materials:

-

Human colorectal cancer cell lines (e.g., HT29, HCT116)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well flat-bottom cell culture plates

-

Plate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.[5]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: PBMC and Tumor Cell Co-culture for Cytokine Release Assay

This protocol evaluates the effect of this compound on the activation of immune cells and the subsequent release of cytokines in a co-culture system.[5]

Materials:

-

Human colorectal cancer cell lines (e.g., HT29, HCT116)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

-

ELISA kits for IFNγ, TNFα, and Granzyme B

-

96-well flat-bottom cell culture plates

Procedure:

-

Cancer Cell Seeding: Seed cancer cells (e.g., HT29, HCT116) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI medium. Incubate overnight at 37°C, 5% CO2.[5]

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Co-culture Setup:

-

Carefully remove the medium from the cancer cell plate.

-

Add 1 x 10⁵ PBMCs to each well (Effector:Target ratio of 10:1) in 100 µL of complete RPMI medium.[5]

-

Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T cells.

-

-

Treatment: Add serial dilutions of this compound or vehicle control to the co-culture wells.

-

Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[5]

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the concentration of IFNγ, TNFα, and Granzyme B in the supernatant using ELISA kits according to the manufacturer's instructions.[5]

Caption: Workflow for PBMC-tumor cell co-culture assay.

Data Interpretation

-

IGF-1R Kinase Inhibition Assay: A dose-dependent decrease in absorbance indicates inhibition of IGF-1R kinase activity. The IC50 value represents the concentration of this compound required to inhibit the enzyme activity by 50%.

-

Cell Proliferation Assay: A dose-dependent decrease in absorbance reflects the anti-proliferative or cytotoxic effect of this compound. The IC50 value is the concentration that reduces cell viability by 50%.

-

Cytokine Release Assay: An increase in the concentration of IFNγ, TNFα, and Granzyme B in the co-culture supernatant upon treatment with this compound suggests an enhancement of anti-tumor immune responses.

Troubleshooting

-

High background in ELISA: Ensure thorough washing steps and check for non-specific binding of antibodies.

-

Low signal in MTT assay: Check cell viability before seeding and optimize cell seeding density. Ensure the MTT reagent is fresh and protected from light.

These protocols provide a framework for investigating the in vitro effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

- 1. Serine Phosphorylation of the Insulin-like Growth Factor I (IGF-1) Receptor C-terminal Tail Restrains Kinase Activity and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for AG-538 in Cell Culture

These application notes provide detailed protocols for utilizing AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), in cell culture experiments. The following sections offer recommended concentrations, step-by-step experimental procedures, and a visual representation of the targeted signaling pathway.

Overview

This compound is a specific, cell-permeable, and reversible inhibitor of IGF-1R autophosphorylation with an IC₅₀ of 400 nM.[1][2] It also demonstrates inhibitory effects on the phosphorylation of substrates by the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and Src kinase at higher concentrations.[1] By targeting the IGF-1R signaling cascade, this compound can impede critical cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for cancer research.

Data Presentation: Recommended Concentrations for Cell Culture

The effective concentration of this compound can vary depending on the cell line, assay type, and experimental duration. The following table summarizes recommended concentration ranges based on published data.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome |

| PANC-1 | Cytotoxicity | 0.1 - 1000 µM | 24 hours | Cytotoxic effect, especially in nutrient-deprived medium.[3] |

| PANC-1 | Phosphorylation Inhibition | 0 - 3 µM | 1 hour | Blocks phosphorylation of IGF-1R, Akt, and Erk.[3] |

| HT29 | Proliferation Assay | Not specified, used in co-culture | Not specified | Shown to activate antitumor immunity.[4] |

| HCT116 | Proliferation Assay | Not specified, used in co-culture | Not specified | Shown to activate antitumor immunity.[4] |

Signaling Pathway

This compound primarily exerts its effects by inhibiting the autophosphorylation of IGF-1R, which is the initial step in the activation of downstream signaling pathways. The two major cascades affected are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation and differentiation.

Caption: IGF-1R signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Experimental Workflow: Cell Viability and Protein Phosphorylation Analysis

Caption: General workflow for cell-based assays with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-